5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester

Description

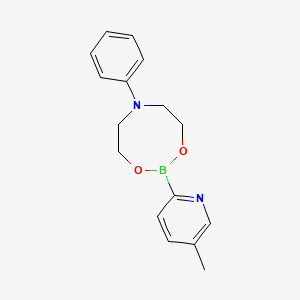

5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester (CAS: 872054-54-1) is a boronic ester derivative of pyridine with a methyl substituent at the 5-position of the pyridine ring and a boronic acid moiety esterified with N-phenyldiethanolamine. Its molecular formula is C₁₆H₂₁BN₂O₃, and it is structurally characterized by a six-membered dioxazaborolane ring formed between the boronic acid and the diethanolamine group . This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity balance, particularly for synthesizing bipyridine derivatives and heterocyclic ligands .

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O2/c1-14-7-8-16(18-13-14)17-20-11-9-19(10-12-21-17)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMWJACSYAQNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584601 | |

| Record name | 2-(5-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872054-54-1 | |

| Record name | 2-(5-Methylpyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification

- Starting Materials: 5-Methylpyridine-2-boronic acid and N-phenyldiethanolamine.

- Reaction Conditions: The boronic acid is reacted with N-phenyldiethanolamine under ambient or slightly elevated temperatures.

- Solvent: Often carried out in isopropanol or similar alcohol solvents that can assist in ester formation and act as a medium for dissolution.

- Outcome: Formation of the N-phenyldiethanolamine boronate ester as a stable complex, often isolated by precipitation or crystallization.

This method is straightforward but may require purification steps to remove unreacted amine and solvents.

Transligation from Borate Salts

An advanced method involves transligation, where trialkoxyborate salts of 5-methylpyridine-2-boronic acid are reacted with N-phenyldiethanolamine or related ligands at elevated temperatures.

- Mechanism: The trialkoxyborate intermediate undergoes ligand exchange with N-phenyldiethanolamine, forming the boronate ester directly.

- Temperature: Elevated temperatures (≥115 °C) enhance the yield by accelerating transligation and minimizing protodeborylation side reactions.

- Advantages: This method avoids the intermediate formation of unstable boronic acids and results in higher yields and purities.

Stability Considerations and Side Reactions

- The boronate ester formed is generally more stable than the free boronic acid, especially under ambient conditions.

- Protodeborylation (loss of the boron moiety) is a common side reaction during synthesis, particularly at lower temperatures or prolonged reaction times.

- Elevated temperatures during transligation minimize protodeborylation by rapidly forming the stable ester before decomposition can occur.

- The presence of residual solvents like isopropanol and free N-phenyldiethanolamine in the final product is typical and must be controlled for purity.

Characterization and Quality Control

- Infrared (IR) Spectroscopy: Confirms ester formation by characteristic B–O and N–C bond vibrations.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra are consistent with the expected structure, showing signals attributable to the methylpyridine ring, N-phenyldiethanolamine moiety, and boronate ester linkage.

- Melting Point: Typically >300 °C, indicating a high-purity crystalline solid.

- Storage: Stable at ambient temperature, but sensitive to moisture which can hydrolyze the ester back to the boronic acid and amine.

Summary Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-Methylpyridine-2-boronic acid, N-phenyldiethanolamine |

| Reaction Type | Direct esterification or transligation from trialkoxyborate salts |

| Solvent | Isopropanol or similar alcohols; DMSO for transligation at elevated temperatures |

| Temperature | Ambient to 130 °C (higher temperatures favor transligation and yield) |

| Reaction Time | Several hours to 24 hours depending on method |

| Product Appearance | White powder |

| Melting Point | >300 °C |

| Stability | Stable under ambient conditions; sensitive to moisture |

| Side Reactions | Protodeborylation minimized by elevated temperature and rapid ester formation |

| Residuals | Variable amounts of isopropanol and unreacted N-phenyldiethanolamine |

| Characterization Techniques | IR spectroscopy, ^1H-NMR, melting point analysis |

Research Findings and Optimization Insights

- The transligation method reported for related 2-pyridyl boronates shows that increasing reaction temperature significantly improves yield and reproducibility by stabilizing the boronate ester and reducing side reactions.

- The N-phenyldiethanolamine ester is structurally characterized as a complex with variable composition, which may include isopropyl groups and lithium ions in some synthetic routes, indicating the importance of reaction conditions and purification.

- Cross-coupling applications benefit from the stability of such boronate esters, as they resist protodeborylation and facilitate smooth coupling reactions under mild conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce borane derivatives .

Scientific Research Applications

Applications in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a pivotal reaction in organic synthesis, allowing the formation of biaryl compounds from aryl halides and boronic acids. The use of 5-methylpyridine-2-boronic acid N-phenyldiethanolamine ester offers several advantages:

- Stability : This compound exhibits remarkable stability during storage, which is crucial for practical applications in laboratories and industrial settings .

- Reactivity : It has been shown to participate efficiently in cross-coupling reactions with various electrophiles, such as bromopyridines, yielding bipyridine products in good yields .

Case Study: Synthesis of Bipyridine Derivatives

Recent studies have demonstrated the effectiveness of this compound in synthesizing bipyridine derivatives. For instance, Jones et al. reported successful couplings between this boronic ester and bromopyridines, achieving high yields under mild conditions . The reaction conditions typically involve:

- Catalyst : Palladium-based catalysts (e.g., PdCl₂(PPh₃)).

- Solvent : Aqueous THF solutions.

- Temperature : Reactions are generally performed at room temperature without the need for strong bases.

Pharmaceutical Applications

The compound's utility extends into pharmaceutical chemistry, where it serves as a building block for various bioactive compounds. Boronic acids are known to play significant roles in drug discovery due to their ability to form reversible covalent bonds with diols, which can be exploited for designing inhibitors and other therapeutic agents.

Example: Milrinone Synthesis

Milrinone, a well-known phosphodiesterase inhibitor used in heart failure treatment, can be synthesized using bipyridine derivatives obtained through Suzuki coupling involving this compound . This highlights the compound's relevance in developing pharmacologically active molecules.

Material Science Applications

In addition to organic synthesis and pharmaceuticals, this boronic ester has potential applications in material science. Its ability to form stable complexes with various substrates makes it useful for creating functional materials such as sensors and catalysts.

Properties and Performance

The performance of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Stability | High stability under ambient conditions |

| Reactivity | Effective in forming C-C bonds via Suzuki coupling |

| Solubility | Soluble in common organic solvents |

| Application Scope | Organic synthesis, pharmaceuticals, materials science |

Mechanism of Action

The mechanism of action of 5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester involves its ability to participate in various chemical reactions due to the presence of boron, nitrogen, and oxygen atoms. These atoms can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The compound’s molecular targets and pathways include interactions with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Stability Comparisons

Key Findings :

- The N-phenyldiethanolamine ester group enhances stability compared to free boronic acids (e.g., 2-pyridylboronic acid), which are prone to rapid deboronation .

- The methyl group in the 5-position of the pyridine ring reduces steric hindrance in coupling reactions compared to bulkier analogs, improving reaction yields .

Reactivity in Suzuki-Miyaura Couplings

Key Findings :

- The N-phenyldiethanolamine ester shows superior reactivity in aqueous or protic solvents compared to pinacol esters, which require anhydrous conditions .

- The addition of CuI as a co-catalyst improves yields for non-methylated analogs but is unnecessary for the methylated derivative .

Key Findings :

- The methylated N-phenyldiethanolamine ester is preferred for enantioselective catalysis, achieving higher enantiomeric excess (93% ee) in allylic alkylation .

- Non-methylated analogs are more cost-effective for large-scale polymer synthesis, where steric effects are less critical .

Biological Activity

5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester (MPE) is a compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and case studies.

Chemical Structure and Properties

MPE is characterized by the molecular formula and a molecular weight of approximately 282.15 g/mol. Its structure includes a pyridine ring with a methyl group at the 5-position, a boronic acid moiety at the 2-position, and an N-phenyldiethanolamine ester. The presence of boron indicates potential Lewis acid behavior, which can influence various chemical reactions and biological interactions.

The biological activity of MPE is likely influenced by its ability to interact with biomolecules through its boronic acid functionality. Boronic acids are known to form reversible covalent bonds with diols, which can affect enzyme activity and cellular signaling pathways. The interaction with biological targets may lead to various pharmacological effects, including anti-inflammatory and anti-cancer properties.

Case Studies

- Anti-Cancer Activity : A study investigated the anti-cancer potential of MPE in vitro using various cancer cell lines. The results indicated that MPE exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values of 15 µM and 20 µM, respectively. The compound was shown to induce apoptosis through the activation of caspase pathways .

- Enzyme Inhibition : MPE was tested for its ability to inhibit certain enzymes involved in metabolic pathways. It demonstrated effective inhibition of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. The inhibition constant (Ki) was determined to be 5 µM, indicating a strong interaction with the enzyme .

- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, MPE showed protective effects on neuronal cells. Treatment with MPE reduced reactive oxygen species (ROS) levels and improved cell viability by approximately 40% compared to untreated controls .

Synthesis

The synthesis of MPE typically involves several steps, starting from commercially available precursors. The general synthetic route includes:

- Formation of the Boronic Acid : Synthesis begins with the preparation of 5-methylpyridine-2-boronic acid through a reaction involving boron reagents.

- Esterification : The boronic acid is then reacted with N-phenyldiethanolamine under acidic conditions to form the ester linkage.

- Purification : The final product is purified using column chromatography to obtain MPE in high yield and purity.

Medicinal Chemistry

MPE's unique structure positions it as a promising candidate for drug development, particularly in targeting cancer and metabolic disorders. Its ability to modulate enzyme activity suggests potential applications in designing inhibitors for therapeutic use.

Material Science

The compound's properties may also lend themselves to applications in materials science, particularly in developing new polymers or catalysts due to its reactivity as a boronic acid derivative.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Methylpyridine-2-boronic acid | Pyridine ring with methyl substitution | More stable under certain conditions |

| 3-Pyridineboronic acid | Boronic acid at different position | Potentially different reactivity patterns |

| N,N-Diethyl-4-methylbenzenesulfonamide | Sulfonamide group instead of boron | Different biological activities due to sulfonamide |

The unique combination of functional groups in MPE allows for diverse chemical reactivity compared to similar compounds, which can influence its biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-methylpyridine-2-boronic acid N-phenyldiethanolamine ester, and what key analytical techniques validate its purity?

- Synthesis : The compound is commonly synthesized via Suzuki–Miyaura cross-coupling reactions. A representative protocol involves reacting a pyridine-derived boronic ester with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like THF/H₂O at reflux .

- Characterization : Purity is validated using HPLC (for separation of anomers) and NMR spectroscopy (¹H/¹³C for structural confirmation). FTIR is critical for identifying ester and ether functional groups (e.g., peaks at 842 cm⁻¹ and 731 cm⁻¹ for aromatic protons) .

Q. What are the primary applications of this compound in asymmetric catalysis?

- The compound serves as a boronic acid ester precursor in synthesizing spiro-oxazoline ligands. These ligands are used in palladium-catalyzed allylic alkylation reactions to achieve high enantiomeric excess (up to 93% ee). For example, D-fructo-configurated ligands favor (R)-enantiomers, while D-psico variants yield (S)-enantiomers .

Q. What safety precautions are critical when handling N-phenyldiethanolamine derivatives?

- Acute toxicity data (oral LD₅₀: 980 mg/kg in rats) indicate moderate toxicity. Use PPE (lab coats, gloves, masks) and work in a fume hood. Avoid inhalation and skin contact. Store in a ventilated, non-residential area .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in Suzuki–Miyaura couplings involving this compound?

- Catalyst/Ligand Screening : Test chiral ligands (e.g., BINAP or Josiphos) to influence stereochemical outcomes.

- Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) with weak bases (e.g., K₃PO₄) can improve coupling efficiency.

- Temperature Control : Lower temperatures (e.g., 50°C) may reduce racemization. Monitor progress via TLC or GC-MS .

Q. How do structural modifications of the boronic ester impact cross-coupling efficiency?

- Steric Effects : Bulky substituents on the pyridine ring (e.g., trifluoromethyl groups) may slow coupling rates but improve regioselectivity.

- Electronic Effects : Electron-withdrawing groups (e.g., -CN) enhance reactivity with electron-rich aryl halides. Validate via Hammett plots or DFT calculations .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for similar ligands?

- Chiral Stationary Phase HPLC : Use chiral columns (e.g., Chiralpak AD-H) to re-evaluate ee.

- Reaction Monitoring : In-situ IR or Raman spectroscopy can detect intermediate configurations influencing final ee .

Q. How does the stability of the boronic ester affect long-term storage and reactivity?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) with desiccants (molecular sieves).

- Thermal Stability : Conduct accelerated aging studies (40–60°C) to assess decomposition pathways (e.g., ester hydrolysis). Characterize degradation products via LC-MS .

Q. What advanced analytical methods differentiate between regioisomers in coupled products?

- NOESY NMR : Identifies spatial proximity of protons in regioisomers.

- X-ray Crystallography : Provides unambiguous structural confirmation.

- High-Resolution Mass Spectrometry (HRMS) : Resolves mass differences in isomers with identical molecular formulas .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.